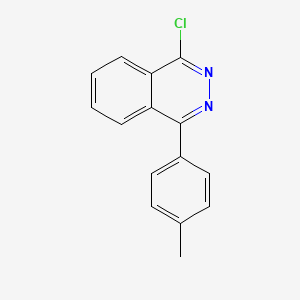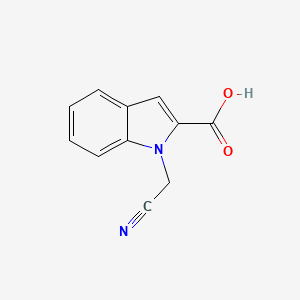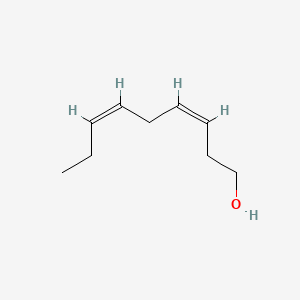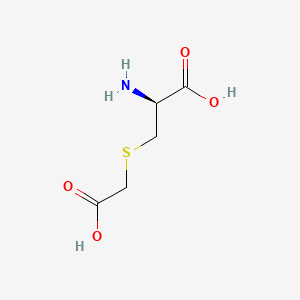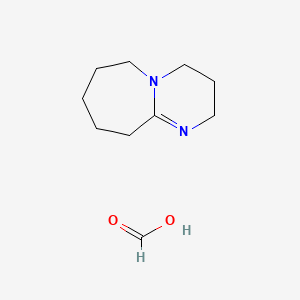
Einecs 257-122-4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Formic acid, compd. with 2,3,4,6,7,8,9,10-octahydropyrimido(1,2-a)azepine (1:1) is a chemical compound with the molecular formula C10H18N2O2 and a molecular weight of 198.27 . This compound is also known as formic acid DBU salt or 1,8-diazabicyclo[5.4.0]undec-7-ene formate . It is a combination of formic acid and 2,3,4,6,7,8,9,10-octahydropyrimido(1,2-a)azepine in a 1:1 ratio .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of formic acid, compd. with 2,3,4,6,7,8,9,10-octahydropyrimido(1,2-a)azepine (1:1) typically involves the reaction of formic acid with 2,3,4,6,7,8,9,10-octahydropyrimido(1,2-a)azepine under controlled conditions . The reaction is carried out in a solvent such as methanol or ethanol at room temperature. The resulting product is then purified through recrystallization or other purification techniques .
Industrial Production Methods
In industrial settings, the production of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity . The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Einecs 257-122-4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form corresponding reduced products.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield reduced forms of the compound .
Applications De Recherche Scientifique
Einecs 257-122-4 has various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemicals and materials.
Mécanisme D'action
The mechanism of action of formic acid, compd. with 2,3,4,6,7,8,9,10-octahydropyrimido(1,2-a)azepine (1:1) involves its interaction with molecular targets and pathways within cells . The compound can act as a catalyst or inhibitor in various biochemical reactions, influencing the activity of enzymes and other proteins . The specific molecular targets and pathways depend on the context of its use and the specific reactions involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,2-Benzenedicarboxylic acid, compd. with 2,3,4,6,7,8,9,10-octahydropyrimido(1,2-a)azepine
- 2-Ethylhexanoic acid, compd. with 2,3,4,6,7,8,9,10-octahydropyrimido(1,2-a)azepine
Uniqueness
Formic acid, compd. with 2,3,4,6,7,8,9,10-octahydropyrimido(1,2-a)azepine (1:1) is unique due to its specific combination of formic acid and 2,3,4,6,7,8,9,10-octahydropyrimido(1,2-a)azepine, which imparts distinct chemical and physical properties .
Propriétés
Numéro CAS |
51301-55-4 |
|---|---|
Formule moléculaire |
C10H18N2O2 |
Poids moléculaire |
198.26 g/mol |
Nom IUPAC |
formic acid;2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine |
InChI |
InChI=1S/C9H16N2.CH2O2/c1-2-5-9-10-6-4-8-11(9)7-3-1;2-1-3/h1-8H2;1H,(H,2,3) |
Clé InChI |
FKPRQRCHWPBBBF-UHFFFAOYSA-N |
SMILES |
C1CCC2=NCCCN2CC1.C(=O)O |
SMILES canonique |
C1CCC2=NCCCN2CC1.C(=O)O |
| 51301-55-4 | |
Pictogrammes |
Corrosive; Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


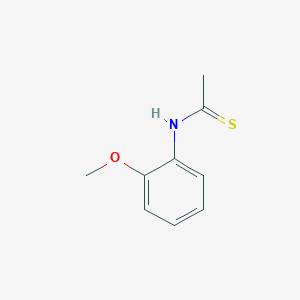

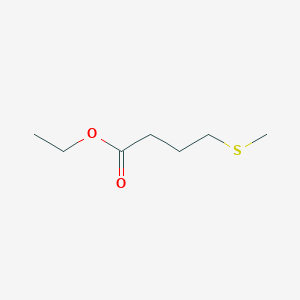
![1,1'-[(6-phenyl-1,3,5-triazine-2,4-diyl)diimino]bis[3-acetyl-4-aminoanthraquinone]](/img/structure/B1598796.png)
![4-chloro-9H-pyrimido[4,5-b]indole](/img/structure/B1598800.png)
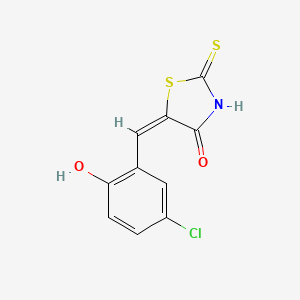

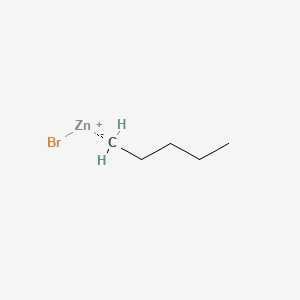
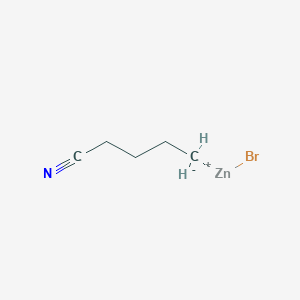
![7-Chloro-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B1598807.png)
